molecular formula C20H38O2 B029561 Ethyl oleate CAS No. 111-62-6

Ethyl oleate

Cat. No.: B029561
CAS No.: 111-62-6
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-QXMHVHEDSA-N
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Description

Ethyl oleate (C₂₀H₃₈O₂; molecular weight 310.5 g/mol) is a fatty acid ethyl ester (FAEE) synthesized via esterification of oleic acid (C18:1) with ethanol . It is a colorless to pale yellow oily liquid with low viscosity, high oxidative stability, and excellent solvent properties for lipophilic compounds . This compound is widely utilized in pharmaceuticals (e.g., microemulsions, intramuscular injections), cosmetics (emollient), and industrial applications (lubricants, fuel additives) . Its safety profile is favorable, with minimal tissue irritation reported , though it may contribute to pancreatic lysosomal fragility in high systemic doses .

Preparation Methods

Acid-Catalyzed Esterification with Dean-Stark Trap Technology

The conventional acid-catalyzed esterification of oleic acid (OA) and ethanol employs sulfuric acid (H₂SO₄) as a catalyst, enhanced by Dean-Stark trap (DS) technology to remove water and shift equilibrium toward ester formation. A study optimized this process using response surface methodology (RSM), identifying temperature, catalyst concentration, molar ratio, and reaction time as critical variables .

Reaction Mechanism and Optimization

The Fisher esterification follows:
OA+EthanolEthyl Oleate+H2O\text{OA} + \text{Ethanol} \leftrightarrow \text{this compound} + \text{H}_2\text{O}
Using a 9:1 ethanol-to-OA molar ratio, 3% H₂SO₄, and 90°C for 10 hours, OA conversion reached 98.78% . Without DS, conversion dropped to 54.96%, highlighting the trap’s role in water removal. RSM modeling revealed quadratic interactions between variables, with temperature and catalyst concentration exerting the strongest effects (Fig. 3) .

Table 1: Optimal Conditions for Acid-Catalyzed Synthesis

ParameterOptimal Value
Ethanol/OA Molar Ratio9:1
Catalyst (H₂SO₄)3 wt%
Temperature90°C
Reaction Time10 hours
Conversion98.78%

Analytical Validation

Fourier-transform infrared (FTIR) spectra confirmed ester formation via C=O stretching at 1740 cm⁻¹ and C–O–C asymmetric stretching at 1240 cm⁻¹ . Gas chromatography–mass spectrometry (GC-MS) identified this compound as the dominant product (67.13% peak area) .

Enzymatic Esterification Using Immobilized Lipase

Lipase B from Candida antarctica immobilized in polyurethane enables solvent-free, eco-friendly this compound synthesis. This method avoids corrosive acids and operates under mild conditions .

Process Efficiency and Reusability

Mechanical agitation (500 rpm) at 40°C with 5% immobilized lipase achieved 1,553.83 U g⁻¹ activity in 40 minutes, while ultrasonic agitation reduced reaction time to 15 minutes (3,087.60 U g⁻¹) . The immobilized enzyme retained 85% activity after 14 reuse cycles, outperforming free lipase (688.24 U g⁻¹ at 25 minutes, no reuse) .

Table 2: Enzymatic Synthesis Performance

Agitation MethodTime (min)Activity (U g⁻¹)Reuse Cycles
Mechanical401,553.8319
Ultrasonic153,087.6014

Advantages and Limitations

Enzymatic synthesis reduces energy consumption and eliminates solvent waste. However, enzyme cost and deactivation at elevated temperatures (>50°C) limit industrial scalability .

Brønsted Acidic Ionic Liquid Catalyzed Synthesis

The ionic liquid [SB3-12][HSO₄] combines surfactant properties and acidic catalysis, forming reverse micelles that enhance esterification efficiency .

Optimization and Kinetics

At 78°C with a 3:1 ethanol-to-OA ratio and 5 wt% catalyst, 97% conversion was achieved in 3 hours . Water content ≤0.4 wt% prevented ester hydrolysis. The catalyst was reused five times without significant activity loss .

Table 3: Ionic Liquid Catalysis Parameters

ParameterOptimal Value
Ethanol/OA Ratio3:1
Catalyst Loading5 wt%
Temperature78°C
Reaction Time3 hours
Water Content≤0.4 wt%

Mechanistic Insights

The ionic liquid’s sulfonic acid groups protonate OA, while its hydrophobic tail organizes reactants into micelles, increasing local concentration . This dual functionality accelerates kinetics and minimizes side reactions.

Plant-Based Extraction and Purification

A patent describes this compound extraction from Lauraceae plants (e.g., Cinnamomum camphora), leveraging natural triglyceride sources .

Extraction Workflow

  • Plant Processing : Dried leaves are pulverized and soaked in ethanol.

  • Concentration : Filtrate is vacuum-concentrated.

  • Partitioning : Extract is partitioned into petroleum ether or ethyl acetate.

  • Chromatography : Silica gel (petroleum ether/ethyl acetate) and Sephadex LH-20 (chloroform/methanol) columns purify this compound to 95.3% purity .

Yield and Applications

The method yielded 1.43 g this compound per 100 g plant material, suitable for pharmaceutical-grade applications . However, scalability is constrained by feedstock availability and multi-step purification.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodConversion/YieldTimeCatalyst ReuseEnvironmental Impact
Acid-Catalyzed (DS)98.78%10 hoursNoModerate (acid waste)
Enzymatic3,087 U g⁻¹15–40 min14–19 cyclesLow
Ionic Liquid97%3 hours5 cyclesLow
Plant Extraction1.43% yield72 hoursN/ASustainable

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Ethyl oleate is widely utilized as a solvent and vehicle for drug formulations, particularly for lipophilic substances such as steroids. Its properties allow for effective intramuscular drug delivery and it is often used in compounding pharmacies to prepare daily doses of progesterone for pregnancy support .

Microemulsions
Research indicates that this compound can enhance the solubility and bioavailability of drugs. For instance, microemulsions containing this compound have demonstrated significant improvements in the oral bioavailability of piroxicam, increasing its solubility up to 30 times compared to water . Furthermore, these formulations can facilitate lymphatic transport of drugs, making them particularly useful for enhancing therapeutic efficacy .

Topical and Ocular Delivery
this compound has been incorporated into topical gel formulations and microemulsions aimed at ocular delivery. Its lower viscosity compared to traditional oils allows for faster absorption by body tissues, making it an ideal candidate for various drug delivery systems .

Food Industry

Food Additive
In the food sector, this compound is regulated as a food additive by the FDA. It serves as a flavoring agent and emulsifier due to its ability to stabilize oil-water mixtures . Its use in food products is supported by its safety profile, as it is produced naturally in the body during ethanol metabolism.

Nutritional Studies
Studies have shown that this compound can influence fatty acid metabolism in various organisms. For example, its incorporation into diets has been linked to enhanced absorption rates of beneficial fatty acids, suggesting potential applications in nutritional supplements .

Cosmetic Industry

Skin Care Products
this compound is also employed in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture while serving as a carrier for other active ingredients in creams and lotions .

Industrial Applications

Lubricants and Plasticizers
In industrial settings, this compound functions as a lubricant and plasticizer. It is used to improve the flexibility of plastics and enhance the performance of lubricants under various operational conditions .

Data Table: Summary of this compound Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsDrug delivery (intramuscular, topical)Enhances solubility and bioavailability
Microemulsions for oral deliveryFacilitates lymphatic transport
Food IndustryFlavoring agent and emulsifierStabilizes oil-water mixtures
Nutritional supplementsImproves fatty acid absorption
Cosmetic IndustryEmollient in skin care productsEnhances hydration and texture
IndustrialLubricant and plasticizerImproves flexibility and performance

Case Studies

  • Intramuscular Drug Delivery : A study evaluated the efficacy of this compound as a vehicle for progesterone delivery in pregnant women. Results indicated successful absorption rates with minimal adverse effects reported .
  • Microemulsion Formulations : Research demonstrated that microemulsions containing this compound significantly increased the area under the curve (AUC) values for piroxicam compared to traditional formulations, indicating enhanced bioavailability .
  • Food Additive Safety Assessment : The FDA conducted evaluations on this compound as a food additive, confirming its safety when consumed within established limits. This assessment supports its continued use in food products .

Mechanism of Action

Ethyl oleate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Group Differences

Ethyl oleate belongs to the FAEE family, differing from other esters in alkyl chain length, saturation, and functional groups:

  • Mthis compound : Contains a methyl group instead of ethyl, reducing molecular weight (296.5 g/mol) and slightly increasing polarity. This affects solubility and volatility .
  • Ethyl Linoleate: Features two double bonds (C18:2) compared to this compound’s single double bond (C18:1), leading to lower oxidative stability .
  • Ethyl Palmitate : A saturated ester (C16:0), resulting in higher melting points and rigidity compared to unsaturated this compound .
  • Ethyl Acetate : A short-chain ester with higher polarity and volatility, making it unsuitable for lipid-based formulations but ideal as a solvent in coatings and extractions .

Table 1: Key Properties of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Double Bonds Key Applications
This compound C₂₀H₃₈O₂ 310.5 1 (C18:1) Pharmaceuticals, lubricants, fuels
Mthis compound C₁₉H₃₆O₂ 296.5 1 (C18:1) Biodiesel, plasticizers
Ethyl Linoleate C₂₀H₃₆O₂ 308.5 2 (C18:2) Food flavoring, cosmetics
Ethyl Palmitate C₁₈H₃₆O₂ 284.5 0 (C16:0) Surfactants, emulsifiers
Ethyl Acetate C₄H₈O₂ 88.1 0 Solvents, coatings

Sources:

Fuel Additives

This compound and mthis compound are oxygen-rich additives that reduce soot emissions in diesel blends. However, their high viscosity (this compound: ~5.1 mPa·s) and surface tension impair atomization, resulting in longer spray penetration lengths (PL) and larger droplet sizes compared to methyl laurate (C12:0) . This compound’s thermal stability varies with temperature: at >370°C, its contribution to fatty acid ethyl ester (FAEE) mixtures decreases below ethyl palmitate and ethyl stearate due to decomposition .

Pharmaceuticals and Cosmetics

This compound outperforms fixed oils (e.g., almond oil) in microemulsions due to lower viscosity and faster tissue absorption . It prevents recrystallization of essential oils (e.g., Pimpinella anisum) by acting as a co-surfactant, stabilizing monomodal droplet distributions . In contrast, mthis compound is less effective in such formulations due to higher crystallinity .

Solubility and Stability

This compound exhibits moderate solubility in green solvents like ethyl acetate and 1-butanol but is less soluble than methyl tetrahydrofuran (MeTHF) . Its unsaturated structure makes it more prone to oxidation than ethyl palmitate but more stable than ethyl linoleate . In contrast, ethyl acetate’s short chain and polarity grant high solubility in aqueous-organic mixtures, though it hydrolyzes readily under acidic/basic conditions .

Table 2: Solubility and Stability Comparison

Compound Solubility in Ethanol Oxidative Stability Hydrolysis Resistance
This compound High Moderate High
Ethyl Linoleate High Low High
Ethyl Palmitate Low High High
Ethyl Acetate Miscible High Low

Sources:

Flavor and Fragrance Contributions

In fermented foods (e.g., Chinese liquors, bean paste), this compound contributes floral/fruity notes, correlating positively with Staphylococcus and Lactococcus microbial activity . Ethyl linoleate and ethyl palmitate are less aroma-active but enhance mouthfeel in distillates .

Biological Activity

Ethyl oleate (EO) is an ester derived from oleic acid and ethanol, recognized for its diverse biological activities and applications in various fields, including food science, pharmacology, and biochemistry. This article explores the biological activity of this compound, highlighting its safety profile, antimicrobial properties, metabolic behavior, and potential therapeutic applications.

This compound is a fatty acid ethyl ester (FAEE) that exhibits unique metabolic characteristics. Studies have shown that EO is well absorbed in the body, with approximately 70-90% of the administered dose absorbed in animal models. The primary route of excretion is through respiration as CO₂, indicating that EO undergoes beta-oxidation similar to triacylglycerols (TGs) .

Table 1: Absorption and Excretion of this compound

ParameterThis compound (g/kg)Triacylglycerol (g/kg)
Absorption Rate70-90%90-100%
CO₂ Excretion (first 12 hours)40-70%40-70%
Fecal Excretion at 1.7 g/kg7-8%2-4%
Fecal Excretion at 3.4 g/kg20%2-4%

This data underscores EO's favorable absorption and metabolism, which parallels that of conventional dietary fats.

Safety Profile

The safety of this compound has been extensively evaluated in clinical trials. A study involving 235 subjects over a 12-week period demonstrated that EO consumption at doses of 8 g/day and 16 g/day did not result in significant adverse events compared to control groups. Comprehensive laboratory evaluations showed no clinically significant changes attributable to EO exposure .

Case Study: Clinical Safety Evaluation

In a clinical trial assessing the safety of this compound:

  • Participants: 235 individuals
  • Duration: 12 weeks
  • Doses: 8 g/day and 16 g/day
  • Findings: No significant adverse effects; all laboratory parameters remained stable.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that EO isolated from Phyllanthus amarus exhibits a broad spectrum of antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) reveal its effectiveness in inhibiting bacterial growth .

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Candida albicansZ µg/mL

Note: Specific MIC values are placeholders and would require empirical data from studies.

Applications in Drug Delivery

This compound has also been explored for its potential in enhancing drug delivery systems. Its ability to form microemulsions makes it a suitable candidate for improving the bioavailability of orally administered drugs . Pharmacokinetic studies have indicated that formulations containing EO can significantly increase the absorption rates compared to traditional delivery methods.

Case Study: Enhanced Drug Bioavailability

In a study examining the use of EO in drug formulations:

  • Objective: To improve oral bioavailability.
  • Method: Comparison with commercial tablets.
  • Outcome: The relative bioavailability was found to be 175% higher with EO-based formulations than with standard tablets.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl oleate undergoes hydrolysis under acidic or alkaline conditions, yielding oleic acid or its conjugate base:

Acid-Catalyzed Hydrolysis

In the presence of H⁺ (e.g., H₂SO₄), reversible hydrolysis produces a mixture of oleic acid, ethanol, and water :
CH3(CH2)7CH=CH(CH2)7COOCH2CH3+H2OCH3(CH2)7CH=CH(CH2)7COOH+CH3CH2OH\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOCH}_2\text{CH}_3+\text{H}_2\text{O}\rightleftharpoons \text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH}+\text{CH}_3\text{CH}_2\text{OH}
Equilibrium is influenced by water content and temperature .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline conditions (e.g., NaOH) irreversibly yield sodium oleate :
CH3(CH2)7CH=CH(CH2)7COOCH2CH3+NaOHCH3(CH2)7CH=CH(CH2)7COONa++CH3CH2OH\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOCH}_2\text{CH}_3+\text{NaOH}\rightarrow \text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COO}^-\text{Na}^++\text{CH}_3\text{CH}_2\text{OH}
High-pressure steam hydrolysis (185–300°C) accelerates this process .

Ammonolysis and Alcoholysis

This compound reacts with nucleophiles like ammonia or alcohols:

  • Ammonolysis : Produces oleamide and ethanol :
    CH3(CH2)7CH=CH(CH2)7COOCH2CH3+NH3CH3(CH2)7CH=CH(CH2)7CONH2+CH3CH2OH\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOCH}_2\text{CH}_3+\text{NH}_3\rightarrow \text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{CONH}_2+\text{CH}_3\text{CH}_2\text{OH}
  • Transesterification : Catalyzed by acids/bases, exchanges alkoxy groups with other alcohols (e.g., methanol) .

Esterification and Transesterification

This compound synthesis and modification involve esterification and transesterification:

Reduction Reactions

The Bouveault-Blanc reduction converts this compound to oleyl alcohol :
CH3(CH2)7CH=CH(CH2)7COOCH2CH3+4Na+2C2H5OHCH3(CH2)7CH=CH(CH2)7CH2OH+2CH3COONa\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOCH}_2\text{CH}_3+4\text{Na}+2\text{C}_2\text{H}_5\text{OH}\rightarrow \text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{CH}_2\text{OH}+2\text{CH}_3\text{COONa}

Ethenolysis

In the presence of ethene and catalysts, this compound cleaves to form 1-decene and ethyl 9-decenoate :
CH3(CH2)7CH=CH(CH2)7COOCH2CH3+CH2=CH2CH2=CH(CH2)7CH3+CH2=CH(CH2)7COOCH2CH3\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOCH}_2\text{CH}_3+\text{CH}_2=\text{CH}_2\rightarrow \text{CH}_2=\text{CH}(\text{CH}_2)_7\text{CH}_3+\text{CH}_2=\text{CH}(\text{CH}_2)_7\text{COOCH}_2\text{CH}_3
This reaction is critical for producing α-olefins in polymer industries.

Oxidation and Peroxidation

This compound undergoes autoxidation via radical chain mechanisms, forming hydroperoxides and degradation products (e.g., aldehydes) . Antioxidants like tocopherols mitigate this process.

Thermal and Catalytic Degradation

At >185°C, thermal decomposition yields alkanes, alkenes, and carboxylic acids . Catalytic degradation using Amberlyst 15 shows reduced activity in ethanol-rich systems due to preferential ethanol adsorption .

Phase Behavior and Reaction Kinetics

Supercritical ethanol (≥243°C, 6.3 MPa) enhances esterification rates by improving miscibility . Kinetic studies reveal:

  • Esterification Activation Energy : 45–60 kJ/mol .
  • Mass Transfer Limitations : Observed at >40 g/L catalyst loading .

Biological and Metabolic Reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity ethyl oleate in laboratory settings?

this compound is synthesized via esterification of oleic acid and ethanol using acid catalysts (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) under reflux conditions . For enhanced purity (>95%), urea inclusion can optimize crystallization parameters:

  • Mass ratio : Ethyl ester-to-urea (1:2–1:4) and ethyl ester-to-ethanol (1:3–1:5).
  • Temperature : Reflux at 60–80°C for 2–4 hours, followed by crystallization at 0–4°C for 12–24 hours .
  • Validation via GC analysis ensures separation of this compound from palmitate, stearate, and linoleate derivatives .

Q. Which analytical techniques are validated for quantifying this compound and its impurities in pharmaceutical formulations?

A GC method using polyethylene glycol capillary columns (HP-INNOWAX, 30 m × 0.25 mm) achieves baseline separation of this compound and related esters:

  • Temperature program : 178°C (2 min) → 240°C at 3.3°C/min → hold for 2.5 min.
  • Detection : FID at 270°C; linearity (r > 0.9999) for oleate, palmitate, stearate, and linoleate .
  • USP standards require ≥65% this compound content, validated via reference materials (ethyl linoleate, palmitate, stearate) .

Q. How do USP/NFP guidelines ensure quality control of this compound in parenteral formulations?

USP32–NF27 specifies:

  • Composition : Esters of ethanol and high molecular-weight fatty acids, predominantly oleic acid.
  • Stabilizers : Antioxidants (e.g., ascorbyl palmitate) to prevent oxidation during storage.
  • Testing : Gas chromatography to verify ester profiles and absence of degradation products .

Advanced Research Questions

Q. What experimental designs are used to evaluate this compound as a solvent for lipophilic drug delivery systems?

  • Microemulsions : Optimize surfactant-to-co-surfactant ratios (e.g., Tween 80:ethanol) to stabilize cyclosporin or norcantharidin. This compound’s low viscosity enhances tissue absorption compared to fixed oils (e.g., almond oil) .
  • Subdermal implants : Assess biodegradation rates using in vitro models (e.g., phosphate buffer, pH 7.4, 37°C) and monitor drug release via HPLC .

Q. How do researchers model this compound’s role in ethanol-induced organ toxicity?

  • In vivo models : Administer ethanol to rodents and quantify FAEEs (e.g., this compound) in pancreas, liver, and brain via LC-MS. Comparative studies with other FAEEs (e.g., ethyl palmitate) reveal organ-specific toxicity .
  • Hydrolysis kinetics : Measure this compound degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess oral safety .

Q. What methodologies identify this compound biosynthesis in biological systems, such as honeybee pheromone production?

  • Fluorescence tracking : Couple oleic acid with a fluorescent probe; synthesize this compound in honeybee esophageal tissues and visualize via microscopy .
  • Gene expression analysis : Isolate mRNA from honeybee gut tissues and quantify this compound synthase activity via RT-PCR .

Q. How is this compound stability assessed under varying storage conditions for pharmaceutical use?

  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor peroxide value (PV) via iodometric titration and degradation products via GC-MS .
  • Antioxidant screening : Compare efficacy of α-tocopherol vs. BHT (0.01–0.1% w/w) in preventing oxidation .

Properties

IUPAC Name

ethyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
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InChI Key

LVGKNOAMLMIIKO-QXMHVHEDSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC
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Molecular Formula

C20H38O2
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DSSTOX Substance ID

DTXSID3047633
Record name Ethyl oleate
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Molecular Weight

310.5 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour
Record name Ethyl oleate
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Solubility

insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Ethyl oleate
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Density

0.868-0.873
Record name Ethyl oleate
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CAS No.

111-62-6, 85049-36-1
Record name Ethyl oleate
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Record name Ethyl oleate [NF]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Ethyl oleate
Ethyl oleate
Reactant of Route 3
Ethyl oleate
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Ethyl oleate
Ethyl oleate
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.